molecular formula C9H9BrO2S B13480704 2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid

2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid

Cat. No.: B13480704
M. Wt: 261.14 g/mol
InChI Key: BAHGXOWAUGGUIR-UHFFFAOYSA-N
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Description

2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid is an organic compound that features a bromine atom, a methylsulfanyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the bromination of 2-(methylsulfanyl)phenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine and methylsulfanyl groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-phenylacetic acid: Similar structure but lacks the methylsulfanyl group.

    2-(Methylsulfanyl)phenylacetic acid: Similar structure but lacks the bromine atom.

    Phenylacetic acid: Lacks both the bromine and methylsulfanyl groups.

Uniqueness

2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid is unique due to the presence of both the bromine and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

2-(3-bromo-2-methylsulfanylphenyl)acetic acid

InChI

InChI=1S/C9H9BrO2S/c1-13-9-6(5-8(11)12)3-2-4-7(9)10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

BAHGXOWAUGGUIR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1Br)CC(=O)O

Origin of Product

United States

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